4,4'-Dimethoxydiphenylamine

Catalog No.
S748777
CAS No.
101-70-2
M.F
C14H15NO2
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethoxydiphenylamine

CAS Number

101-70-2

Product Name

4,4'-Dimethoxydiphenylamine

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)aniline

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3

InChI Key

VCOONNWIINSFBA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

4-Methoxy-N-(4-methoxyphenyl)benzenamine; Bis(4-methoxyphenyl)amine; Bis(p-anisyl)amine; Bis(p-methoxyphenyl)amine; Di(4-methoxyphenyl)amine; Di(p-methoxyphenyl)amine; Di-p-anisylamine; Difenam; Fenam M; N,N-Bis(4-methoxyphenyl)amine; N-(4-Methoxyphe

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Application in Rubber Industry

Scientific Field: Industrial Chemistry

Summary of the Application: 4,4’-Dimethoxydiphenylamine is a diphenylamine derivative used as a chemical additive for cured rubber . It enhances the properties of the rubber, making it more durable and resistant to environmental factors.

Methods of Application: The compound is mixed with the rubber during the curing process. The exact quantity and method of mixing depend on the type of rubber and the desired properties.

Results or Outcomes: The addition of 4,4’-Dimethoxydiphenylamine improves the properties of the rubber, making it more durable and resistant to environmental factors .

Application in Dye Sensitized Solar Cells (DSSC)

Scientific Field: Photovoltaics

Summary of the Application: 4,4’-Dimethoxydiphenylamine is used in the synthesis of amine electron donating groups in organic donor-bridge-acceptor dyads in Dye Sensitized Solar Cells (DSSC) . It acts as an electron donor, enhancing the efficiency of the solar cells.

Methods of Application: The compound is used in the synthesis of the dye used in the solar cells. It is mixed with other compounds to form the dye, which is then applied to the surface of the solar cells.

Results or Outcomes: The use of 4,4’-Dimethoxydiphenylamine in the synthesis of the dye improves the efficiency of the solar cells . It increases the degree of non-linearity and transparency, leading to higher performance photonic devices .

Application in Synthesis of Electronically Active Materials

Scientific Field: Material Science

Summary of the Application: 4,4’-Dimethoxydiphenylamine is used in the preparation of dimethyldiphenylamino functionalized carbazoles . These are electronically active materials which can potentially be used in the development of optoelectronic devices .

Methods of Application: The compound is used in the synthesis of the electronically active materials. It is mixed with other compounds to form the desired material.

Results or Outcomes: The use of 4,4’-Dimethoxydiphenylamine in the synthesis of the electronically active materials leads to the development of optoelectronic devices .

Application in Fabrication of Polymeric Solar Cells

Summary of the Application: 4,4’-Dimethoxydiphenylamine can be used as a hole transporting material in the synthesis of 4,4’-dimethoxydiphenylamine-substituted 9,9’-bifluorenylidene . This compound has a power efficiency of 18% and may be used in combination with an electron transporting layer in the fabrication of polymeric solar cells .

4,4'-Dimethoxydiphenylamine is an organic compound with the chemical formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol. It is classified as a diphenylamine derivative, characterized by the presence of two methoxy groups (-OCH₃) attached to the para positions of the diphenylamine structure. The compound is recognized by its CAS number 101-70-2 and EC number 202-968-1. It appears as a solid that is typically yellowish in color and has limited solubility in water, making it more soluble in organic solvents .

DMPA's mechanism of action depends on the specific application. In DSSC dyads, the electron-donating nature of the amine group allows for efficient electron transfer from the donor to the acceptor molecule, enhancing the light-to-electricity conversion efficiency []. In NLO materials, the delocalized electron cloud within the molecule is responsible for the nonlinear optical response [].

, including:

  • Oxidation: This compound can be oxidized to form quinone derivatives, which are significant in various chemical applications.
  • Acid Neutralization: It acts as a neutralizing agent for acids, forming salts and water during exothermic reactions. This property is particularly useful in rubber manufacturing processes .
  • Reactivity with Isocyanates: The compound may be incompatible with isocyanates and halogenated organics, indicating potential hazards during handling .

Several synthetic routes can be employed to produce 4,4'-Dimethoxydiphenylamine:

  • Methylation of Diphenylamine: The most common method involves the methylation of diphenylamine using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Direct Coupling Reactions: Another approach includes coupling an amine with methoxybenzene derivatives under suitable conditions to yield the desired product.
  • Reduction Reactions: Reduction of corresponding nitro compounds can also lead to the formation of this amine derivative .

4,4'-Dimethoxydiphenylamine is primarily used in:

  • Rubber Additives: It serves as a chemical additive in cured rubber formulations to enhance thermal stability and protect against oxidative degradation.
  • Synthesis of Dyes and Pigments: The compound is utilized in the production of various dyes and pigments due to its stable aromatic structure.
  • Research and Development: It finds applications in organic synthesis as a precursor for other chemical entities and in studies exploring its antioxidant properties .

Several compounds are structurally similar to 4,4'-Dimethoxydiphenylamine. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
DiphenylamineC₁₂H₁₅NBasic structure without methoxy groups
4-MethoxydiphenylamineC₁₃H₁₅NOContains one methoxy group at the para position
N,N-Dimethyl-4-aminoanilineC₁₄H₁₈N₂Contains dimethyl substitution instead of methoxy
4-AminodiphenylmethanolC₁₄H₁₅NOHydroxymethyl substitution instead of methoxy

The uniqueness of 4,4'-Dimethoxydiphenylamine lies in its dual methoxy substitutions at the para positions, which enhance its stability and solubility characteristics compared to other similar compounds. This structural feature contributes to its specific applications in rubber manufacturing and dye synthesis .

Physical Description

4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992)

XLogP3

3.6

UNII

I912MLM9XT

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (86.36%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

101-70-2

Wikipedia

4,4'-dimethoxydiphenylamine

General Manufacturing Information

Benzenamine, 4-methoxy-N-(4-methoxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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